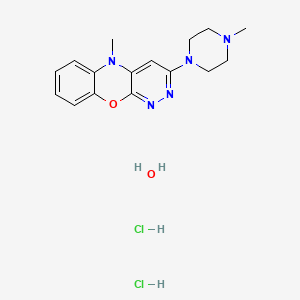

Azaphen dihydrochloride monohydrate

Description

BenchChem offers high-quality Azaphen dihydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azaphen dihydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMOGSQJNTXLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azaphen (Pipofezine) Dihydrochloride Monohydrate: A Technical Examination of Mechanisms Beyond Serotonin Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen (pipofezine) is a tricyclic antidepressant primarily recognized for its potent inhibition of serotonin reuptake.[1][2][3] However, like many tricyclic agents, its pharmacological profile extends beyond this primary mechanism, contributing to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of Azaphen's engagement with non-serotonergic pathways, including its putative interactions with histaminergic, cholinergic, and adrenergic systems, as well as its effects on GABAergic neurotransmission. Due to the limited availability of specific quantitative binding data for Azaphen in publicly accessible literature, this paper will also present comparative data for other relevant tricyclic antidepressants to provide a contextual framework for its potential polypharmacology. Detailed experimental methodologies for key assays are provided, and associated signaling pathways are visualized to facilitate a deeper understanding of its complex mechanism of action.

Overview of Non-Serotonergic Activities

While the hallmark of Azaphen's antidepressant effect is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, its clinical profile suggests a broader spectrum of activity.[3] Sedative effects are commonly reported, which strongly implies activity at histamine H1 receptors.[1][2] Furthermore, anticholinergic (muscarinic receptor antagonism) and antiadrenergic (adrenergic receptor antagonism) properties are considered likely, though less definitively characterized in publicly available literature.[1][2][3] There is also evidence to suggest an inhibitory effect on the uptake of gamma-aminobutyric acid (GABA).

Quantitative Analysis of Receptor Affinities

Direct quantitative data (e.g., Kᵢ or IC₅₀ values) for Azaphen's binding to non-serotonergic receptors remains largely confined to specialized databases or older, often inaccessible, publications such as the key review by Andreeva et al. (2000). To provide a functional context for researchers, the following table summarizes the binding affinities of other prominent tricyclic antidepressants for key non-serotonergic targets. This comparative data allows for an informed estimation of Azaphen's likely receptor interaction profile.

| Drug | H₁ (Kᵢ, nM) | M₁-M₅ (Kᵢ, nM) | α₁ (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |

| Amitriptyline | 1.1 | 18 (M₁) | 26 | 35 | 4.3 |

| Imipramine | 11 | 91 (M₁) | 73 | 1.4 | 1.1 |

| Doxepin | 0.25 | 32 (M₁) | 21 | 56 | 6.7 |

| Nortriptyline | 8.1 | 55 (M₁) | 42 | 4.3 | 18 |

| Clomipramine | 31 | 38 (M₁) | 27 | 27 | 0.28 |

Note: Data is compiled from various sources and should be considered representative. Actual values may vary between studies and experimental conditions.

Histaminergic System Interaction

The sedative properties of Azaphen are strongly indicative of antagonism at the histamine H1 receptor.[1][2] Blockade of this G-protein coupled receptor (GPCR) in the central nervous system is a well-established mechanism for inducing sedation.

Signaling Pathway

Antagonism of the H1 receptor by Azaphen would prevent the binding of histamine, thereby inhibiting the activation of the Gαq/11 G-protein. This, in turn, would prevent the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) would thus be attenuated.

Cholinergic System Interaction

Anticholinergic side effects, such as dry mouth, blurred vision, and constipation, are common with tricyclic antidepressants and are attributed to the blockade of muscarinic acetylcholine receptors. It is likely that Azaphen also possesses some degree of affinity for these receptors.

Signaling Pathway

Muscarinic receptors (M1-M5) are also GPCRs. Antagonism of M1, M3, and M5 receptors, which couple to Gαq/11, would follow a similar inhibitory pathway to H1 antagonism, preventing PLC activation. Blockade of M2 and M4 receptors, which couple to Gαi/o, would inhibit the suppression of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels.

Adrenergic System Interaction

Orthostatic hypotension, a potential side effect of some tricyclic antidepressants, can result from the blockade of α1-adrenergic receptors. Azaphen may exhibit some affinity for these receptors.

Signaling Pathway

Similar to H1 and M1/3/5 receptors, α1-adrenergic receptors are coupled to the Gαq/11 protein. Antagonism by Azaphen would therefore inhibit the PLC-IP₃/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent smooth muscle contraction in blood vessels.

GABAergic System Interaction

Some studies on atypical antidepressants have indicated an interaction with GABAergic neurotransmission. Specifically, there is evidence for the inhibition of GABA uptake.

Mechanism of Action

The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters by Azaphen would lead to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This could contribute to the anxiolytic and sedative effects of the drug.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound like Azaphen to a specific receptor (e.g., histamine H1, muscarinic, adrenergic).

Objective: To determine the inhibition constant (Kᵢ) of Azaphen for a target receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [³H]pyrilamine for H1 receptors).

-

Azaphen dihydrochloride monohydrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Azaphen.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand on the filter while the unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of Azaphen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³H]GABA Uptake Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of Azaphen on GABA transporters.

Objective: To determine the IC₅₀ value of Azaphen for the inhibition of GABA uptake.

Materials:

-

Cell line stably expressing the GABA transporter of interest (e.g., GAT1).

-

[³H]GABA.

-

Azaphen dihydrochloride monohydrate.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Non-specific uptake control (e.g., a high concentration of a known GAT inhibitor like tiagabine).

-

Cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the cells expressing the GABA transporter in multi-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of Azaphen or vehicle control.

-

Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake process and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake and remove extracellular [³H]GABA.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Azaphen that causes 50% inhibition of [³H]GABA uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

References

Pharmacological Profile of Azaphen (Pipofezine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that has been in clinical use in Russia since the 1970s for the treatment of mild to moderate depressive episodes. Its pharmacological profile distinguishes it from classical TCAs by exhibiting a more favorable side-effect profile, notably lacking significant anticholinergic and cardiotoxic effects. This technical guide provides a comprehensive overview of the pharmacological properties of Azaphen, including its mechanism of action, receptor binding profile, pharmacokinetics, and clinical efficacy, based on available preclinical and clinical data.

Mechanism of Action

Azaphen's primary mechanism of action is the non-selective inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuronal membrane. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Azaphen increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of monoaminergic systems is believed to be the principal driver of its antidepressant effects.

dot

Caption: Mechanism of action of Azaphen.

In addition to its primary action on monoamine reuptake, preclinical studies have suggested that Azaphen may also modulate GABAergic neurotransmission. One study demonstrated that Azaphen at a concentration of 50 µM can inhibit the synaptosomal uptake of ³H-GABA[1]. The clinical significance of this finding requires further investigation.

Receptor Binding Profile

While Azaphen is characterized as a non-selective serotonin and norepinephrine reuptake inhibitor, comprehensive quantitative data on its binding affinities (Ki values) for various receptors and transporters are limited in publicly available literature. The available information is summarized below.

| Target | Binding Affinity (Ki) / Inhibition | Species | Method | Reference |

| Serotonin Transporter (SERT) | 65-70% inhibition of ³H-serotonin uptake at 50 µM | Rat | Synaptosomal uptake assay | [1] |

| Norepinephrine Transporter (NET) | Qualitative inhibition | - | - | - |

| GABA Transporter | Inhibition of ³H-GABA uptake at 50 µM | Rat | Synaptosomal uptake assay | [1] |

| Histamine Receptors | Suggested activity (sedative effects) | - | Clinical observation | [2] |

| Muscarinic Receptors | Lacks significant activity | - | Clinical observation | [3] |

| Monoamine Oxidase (MAO) | Does not inhibit | - | In vitro and clinical observations | [3] |

Note: The lack of precise Ki values highlights a significant gap in the publicly available pharmacological data for Azaphen.

Pharmacokinetics

The pharmacokinetic profile of Azaphen has been characterized in several studies, primarily from Russian sources.

| Parameter | Value |

| Bioavailability | ~80%[4][5] |

| Time to Maximum Concentration (Tmax) | 2 hours (standard tablets)[4][5]3-4 hours (modified-release) |

| Plasma Protein Binding | 90%[4][5] |

| Metabolism | Hepatic, primarily by CYP1A2, to inactive metabolites[4] |

| Half-life (t½) | 16 hours[5] |

| Excretion | Primarily renal[5] |

dot

Caption: Pharmacokinetic workflow of Azaphen.

Experimental Protocols

Detailed experimental protocols for the specific studies on Azaphen are not extensively reported in accessible literature. However, based on the available information, the following general methodologies were likely employed.

Synaptosomal Monoamine Reuptake Inhibition Assay

This in vitro assay is used to determine the potency of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

dot

Caption: General workflow for a synaptosomal reuptake inhibition assay.

Clinical Trial Design for Mild to Moderate Depression

Clinical evaluation of Azaphen's efficacy has been conducted in open-label, non-comparative studies.

dot

Caption: Simplified design of an open-label clinical study.

Clinical Efficacy and Safety

Clinical studies, primarily conducted in Russia, have demonstrated the efficacy of Azaphen in the treatment of mild to moderate depression. In an open-label study involving 50 patients with depressive and anxiety-depressive disorders, treatment with Azaphen at doses of 75 to 150 mg per day for 42 days resulted in a significant reduction in depressive symptoms. All patients in the study showed a greater than 50% reduction in their Hamilton Depression Rating Scale (HAM-D) scores, with the majority achieving full remission (HAM-D score below 10)[3].

A key advantage of Azaphen highlighted in clinical practice is its favorable safety and tolerability profile compared to traditional TCAs. It is reported to have minimal anticholinergic side effects and lacks cardiotoxicity[3]. Common side effects are generally mild and may include headache, dizziness, and nausea. Its sedative properties can be beneficial for patients with anxiety and sleep disturbances.

Conclusion

Azaphen (pipofezine) is a tricyclic antidepressant with a primary mechanism of action involving the non-selective inhibition of serotonin and norepinephrine reuptake. Its pharmacokinetic profile is characterized by good oral bioavailability and hepatic metabolism. Clinical data support its efficacy in mild to moderate depression, with a notable advantage of a more favorable side-effect profile compared to older TCAs. However, a significant gap exists in the publicly available literature regarding detailed quantitative receptor binding affinities and specific experimental protocols. Further research to elucidate a comprehensive receptor binding profile would be invaluable for a more complete understanding of its pharmacological actions and for guiding future drug development efforts.

References

- 1. [Atypical antidepressants: effect on synaptosomal uptake of serotonin and GABA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipofezine - Wikipedia [en.wikipedia.org]

- 3. Азафен (пипофезин) – возвращение в клиническую практику | Шинаев Н.Н., Акжигитов Р.Г., Галкина И.В., Руднева Н.И., Волкова Н.П. | «РМЖ» №23 от 29.11.2006 [rmj.ru]

- 4. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Pipofezine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings on the efficacy of Pipofezine (Azafen), a tricyclic antidepressant. The document summarizes key quantitative data from animal studies, details the experimental protocols used, and illustrates the proposed signaling pathways and experimental workflows.

Quantitative Efficacy Data

The preclinical antidepressant-like effects of Pipofezine have been evaluated in rodent models of depression, primarily through the Porsolt forced swim test and the Nomura wheeled cage test. These studies demonstrate Pipofezine's significant efficacy in reducing depressive-like behaviors, often superior to other established antidepressants.

Table 1: Effect of Pipofezine on Immobility Time in the Porsolt Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Decrease from Control |

| Control | - | 438 - 448 | - |

| Pipofezine | 5 | Not specified | 21.4% |

| Pipofezine | 10 | Not specified | 30.2% |

| Pipofezine | 20 | Not specified | 16.7% |

| Paroxetine | 5 | Not specified | 14.1% |

| Paroxetine | 10 | Not specified | 18.2% |

| Paroxetine | 20 | Not specified | 16.2% |

| Data extracted from Aleeva et al., 2009.[1] |

Table 2: Effect of Pipofezine on Activity in the Nomura Wheeled Cage Test in Rats

| Treatment Group | Dose (mg/kg) | Number of Wheel Turns | % Increase from Control |

| Control | - | Baseline | - |

| Pipofezine | 5 | Not specified | 53.2% |

| Pipofezine | 10 | Not specified | 64.8% |

| Pipofezine | 20 | Not specified | 37.5% |

| Paroxetine | 5 | Not specified | 16.7% |

| Paroxetine | 10 | Not specified | 40.7% |

| Paroxetine | 20 | Not specified | 28.5% |

| Data extracted from Aleeva et al., 2009.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Porsolt Forced Swim Test (Behavioral Despair Test)

-

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

-

Animals: The specific strain of rats was not detailed in the available text, a common practice in older studies. General protocols for this test typically use adult male rats (e.g., Wistar or Sprague-Dawley) weighing between 200-250g.

-

Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute conditioning swim.

-

Drug Administration: 24, 5, and 1 hour before the test session, rats are administered Pipofezine (5, 10, or 20 mg/kg), Paroxetine (5, 10, or 20 mg/kg), or a vehicle control. The route of administration was not specified but is typically intraperitoneal (i.p.) or oral (p.o.).

-

Test session: On the second day, rats are placed in the cylinder again for a 5-minute test session. The duration of immobility (defined as the time the rat floats motionless or makes only small movements to keep its head above water) is recorded.

-

-

Statistical Analysis: The significance of the differences between the treatment groups was assessed using ANOVA at a p-value of <0.05.[1]

Nomura Wheeled Cage Test

-

Objective: To evaluate the antidepressant-like activity of a compound by measuring the increase in locomotor activity in a novel, inescapable environment.

-

Animals: As with the Porsolt test, the specific rat strain was not mentioned.

-

Apparatus: A container with wheels that allows for the measurement of locomotor activity by counting the number of wheel turns.

-

Procedure:

-

Drug Administration: Rats were administered Pipofezine (5, 10, and 20 mg/kg), Paroxetine (5, 10, and 20 mg/kg), or a vehicle control prior to the test. The exact timing and route of administration were not specified in the abstract.

-

Test Session: Animals were placed in the wheeled cage, and the number of wheel turns was recorded over a specific period.

-

-

Statistical Analysis: The significance of the differences in the number of wheel turns between the treatment groups was assessed using ANOVA.[1]

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Pipofezine

Pipofezine is a tricyclic antidepressant that primarily acts as a potent inhibitor of serotonin reuptake.[1] By blocking the serotonin transporter (SERT), Pipofezine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be a key factor in its antidepressant effects.

Caption: Proposed mechanism of action of Pipofezine.

Experimental Workflow for Preclinical Antidepressant Screening

The general workflow for evaluating the antidepressant-like efficacy of a compound like Pipofezine in preclinical models is a multi-step process.

Caption: General experimental workflow for preclinical antidepressant screening.

References

Azaphen dihydrochloride monohydrate CAS number and chemical properties

CAS Number: 63302-99-8

This technical guide provides an in-depth overview of Azaphen dihydrochloride monohydrate, a tricyclic antidepressant compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analysis, and mechanism of action.

Chemical and Physical Properties

Azaphen dihydrochloride monohydrate, also known as Pipofezine dihydrochloride monohydrate, is a potent inhibitor of the serotonin reuptake transporter.[1][2] Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₃Cl₂N₅O₂ | [] |

| Molecular Weight | 388.29 g/mol | [] |

| Appearance | Solid powder | [4] |

| Purity | >98% | [4] |

| Solubility | DMSO: 10 mM PBS: 50 mg/mL (with sonication) Water: Soluble | [5] |

| Melting Point | Not explicitly reported for the monohydrate. The dihydrochloride salt of the parent compound, Pipofezine, is a solid. The melting point of piperazine dihydrochloride is reported to be 318-320 °C with decomposition. | [6][7] |

| pKa | Not explicitly reported. The pKa values for the two nitrogen atoms in the parent piperazine ring are typically around 5.3-5.7 and 9.7-9.8. Potentiometric titration is a standard method for experimental determination. | [8] |

Synthesis and Purification

The synthesis of Azaphen (Pipofezine) has been described in the chemical literature. The following outlines a general synthetic approach, followed by a procedure for its conversion to the dihydrochloride monohydrate salt.

Synthesis of Pipofezine (Azaphen Base)

A plausible synthesis route for Pipofezine is depicted below. This multi-step synthesis involves the formation of a key intermediate followed by the introduction of the N-methylpiperazine moiety.[9]

Experimental Protocol (General)

A detailed, step-by-step protocol for the synthesis of Pipofezine is proprietary and not publicly available in full detail. However, based on related syntheses of similar heterocyclic compounds, a general approach would involve:

-

Formation of the Tricyclic Core: This would likely involve the condensation of a substituted aminophenol with a dihalopyridazine derivative. The reaction conditions would typically involve a suitable solvent and a base to facilitate the cyclization.

-

Introduction of the Piperazine Moiety: The resulting tricyclic intermediate would then be reacted with N-methylpiperazine. This is a nucleophilic substitution reaction, often carried out in a polar aprotic solvent at an elevated temperature.

-

Work-up and Isolation: The crude product would be isolated by extraction and purified by column chromatography.

Preparation of Azaphen Dihydrochloride Monohydrate

The free base, Pipofezine, can be converted to its dihydrochloride monohydrate salt to improve its stability and aqueous solubility.

Experimental Protocol

-

Dissolution: Dissolve the purified Pipofezine free base in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: While stirring, add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid, or a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol).

-

Crystallization: The dihydrochloride salt will precipitate from the solution. The crystallization process can be encouraged by cooling the mixture in an ice bath.

-

Hydration and Isolation: The precipitated salt is then collected by filtration. To obtain the monohydrate, the salt can be recrystallized from an aqueous alcohol solution. The crystals are washed with a cold solvent and dried under vacuum.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of Azaphen dihydrochloride monohydrate.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is suitable for determining the purity and concentration of Azaphen.

Experimental Protocol (General)

-

Column: A C18 stationary phase is commonly used for the analysis of tricyclic antidepressants and related compounds.[10][11]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.[10][11]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is appropriate.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a reference standard of known concentration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (water of hydration), N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2800 | Aliphatic C-H stretch |

| 1620-1580 | C=N stretch, Aromatic C=C stretch |

| 1250-1000 | C-N stretch, C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Pipofezine, the molecular ion peak [M]⁺ would be expected at m/z 297.36.[2] The fragmentation pattern would likely involve cleavage of the piperazine ring and the side chain.[12]

Mechanism of Action: Serotonin Reuptake Inhibition

Azaphen is a potent and selective inhibitor of the serotonin transporter (SERT).[2] By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Serotonin Transporter (SERT) Inhibition Assay

The inhibitory activity of Azaphen on the serotonin transporter can be quantified using a radioligand binding assay.

Experimental Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT) or from brain tissue known to be rich in SERT.[1]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine), and varying concentrations of Azaphen dihydrochloride monohydrate.[1][13]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of Azaphen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 4. allgenbio.com [allgenbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cas 24853-80-3,Azaphen hydrochloride | lookchem [lookchem.com]

- 7. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. File:Pipofezine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Pipofezine: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine, a tricyclic antidepressant developed in Russia, has a well-established clinical profile.[1][2][3] This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity, crucial for understanding its mechanism of action and guiding further research. Pipofezine's primary pharmacological action is the potent inhibition of the serotonin transporter (SERT).[2][4][5] Additionally, it exhibits significant affinity for the sigma-2 (σ2) receptor and interacts with adrenergic and histaminergic systems, contributing to its overall therapeutic and side-effect profile.[2] Notably, it is reported to have minimal affinity for muscarinic acetylcholine receptors, distinguishing it from many other tricyclic antidepressants.[3] This document consolidates the available quantitative binding data, details the experimental methodologies for receptor affinity assessment, and visualizes the key signaling pathways involved.

Receptor Binding Affinity and Selectivity

The following table summarizes the known quantitative receptor binding affinities of pipofezine. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Target | Ligand/Assay | Value | Species/Tissue | Reference |

| Serotonin Transporter (SERT) | Inhibition of [3H]-Serotonin uptake | 65-70% inhibition at 50 µM | Not specified | [6] |

| Sigma-2 (σ2) Receptor | [3H]-DTG Binding | IC50: 8.19 nM | Not specified | [6] |

| GABA Transporter | Inhibition of [3H]-GABA uptake | Inhibition at 50 µM | Not specified | [6] |

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.

General Radioligand Binding Assay Protocol

Radioligand binding assays measure the affinity of a ligand (in this case, pipofezine) for a receptor by competing with a radioactively labeled ligand that has a known high affinity for that receptor.

Workflow for a Competitive Radioligand Binding Assay:

Key Steps:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and subjected to differential centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined to ensure consistency across experiments.

-

Incubation: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (pipofezine) are incubated with the prepared cell membranes.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of pipofezine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Specific Protocol for Sigma-2 (σ2) Receptor Binding Assay

A common method for determining binding affinity at the σ2 receptor involves using [3H]-ditolylguanidine ([3H]-DTG) as the radioligand.

Experimental Workflow for σ2 Receptor Binding Assay:

Methodology Details:

-

Tissue Source: Rat liver membranes are often used due to their high density of σ2 receptors.

-

Radioligand: [3H]-DTG is a non-selective sigma receptor ligand.

-

Masking Ligand: To measure binding specifically to the σ2 receptor, a high concentration of a selective σ1 receptor ligand, such as (+)-pentazocine, is included to "mask" or block the σ1 binding sites.

-

Incubation and Filtration: The procedure follows the general radioligand binding assay protocol.

-

Data Analysis: The IC50 and subsequently the Ki value for pipofezine at the σ2 receptor are determined.

Signaling Pathways

Understanding the signaling pathways of the receptors to which pipofezine binds is essential for elucidating its downstream cellular effects.

Serotonin Transporter (SERT)

Pipofezine's primary action is the inhibition of SERT. This transporter is not a receptor in the classical sense but a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.

SERT Mechanism of Action:

By blocking SERT, pipofezine increases the concentration and duration of action of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7][8] This is the principal mechanism underlying its antidepressant effects.

Sigma-2 (σ2) Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is an intracellular protein primarily located in the endoplasmic reticulum.[9] Its signaling pathways are complex and are implicated in various cellular processes.

Key Signaling Events of the σ2 Receptor:

Activation or modulation of the σ2 receptor by ligands like pipofezine can influence intracellular calcium levels, impact cell survival and proliferation pathways, and modulate neuronal signaling.[9][10] The precise contribution of σ2 receptor binding to the antidepressant effect of pipofezine is an area of ongoing research.

Alpha-1 (α1) Adrenergic Receptor Signaling

As a tricyclic antidepressant, pipofezine is presumed to have antagonistic effects at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by norepinephrine or epinephrine, initiate a signaling cascade.[11][12][13]

α1-Adrenergic Receptor Signaling Pathway:

Antagonism of α1-adrenergic receptors by pipofezine can contribute to side effects such as orthostatic hypotension and dizziness.

Histamine H1 Receptor Signaling

The sedative effects of pipofezine are likely due to its antagonism of the histamine H1 receptor.[2] The H1 receptor is also a GPCR coupled to the Gq protein.[6][14][15]

Histamine H1 Receptor Signaling Pathway:

By blocking the H1 receptor, particularly in the central nervous system, pipofezine inhibits the wakefulness-promoting effects of histamine, leading to sedation.[6][16]

Conclusion

Pipofezine's primary mechanism of action is the potent inhibition of the serotonin transporter. Its broader pharmacological profile is characterized by a significant affinity for the sigma-2 receptor and likely antagonistic activity at α1-adrenergic and histamine H1 receptors. The relative lack of anticholinergic side effects distinguishes it from many classical tricyclic antidepressants. A more comprehensive quantitative analysis of its binding affinities across a wider range of receptors would further refine our understanding of its pharmacological profile and could unveil novel therapeutic applications. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound.

References

- 1. Pipofezine - Wikipedia [en.wikipedia.org]

- 2. Pipofezine [medbox.iiab.me]

- 3. mediscom.com.co [mediscom.com.co]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SMPDB [smpdb.ca]

- 16. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Azaphen on Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphen, also known as Pipofezine, is a tricyclic antidepressant that has been in clinical use in Russia since the 1960s.[1] Its therapeutic efficacy is attributed to its interaction with the monoamine neurotransmitter systems in the brain. The primary mechanism of action of Azaphen is understood to be the non-selective inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE).[2][3][4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Azaphen increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. While its primary action is on SERT and NET, its effects on the dopamine transporter (DAT) are less characterized.

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro effects of compounds like Azaphen on the three main monoamine transporters: SERT, NET, and DAT. Due to the limited availability of specific public domain data for Azaphen's binding affinities (Ki) and uptake inhibition potencies (IC50), this document will focus on detailing the experimental protocols that are the gold standard in the field for generating such critical data.

Quantitative Data on Azaphen's Interaction with Monoamine Transporters

To facilitate future research and provide a clear framework for the evaluation of Azaphen or its analogues, the following tables are presented as templates for the systematic recording of such data once generated through the experimental protocols detailed below.

Table 1: Azaphen Binding Affinity for Human Monoamine Transporters

| Transporter | Radioligand | K_i_ (nM) | Source |

| SERT | [³H]Citalopram | Data Not Available | |

| NET | [³H]Nisoxetine | Data Not Available | |

| DAT | [³H]WIN 35,428 | Data Not Available |

Table 2: Azaphen Inhibition of Monoamine Uptake

| Transporter | Substrate | IC_50_ (nM) | Source |

| SERT | [³H]5-HT | Data Not Available | |

| NET | [³H]NE | Data Not Available | |

| DAT | [³H]DA | Data Not Available |

Experimental Protocols

The following are detailed methodologies for conducting in vitro radioligand binding and uptake inhibition assays to determine the affinity and functional potency of a test compound, such as Azaphen, at monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (K_i_) of a test compound for a specific transporter. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound.

a. Materials and Reagents:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For hSERT: [³H]Citalopram or [³H]Paroxetine

-

For hNET: [³H]Nisoxetine or [³H]Mazindol

-

For hDAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Test Compound: Azaphen (Pipofezine) dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR-12909 for DAT).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

-

Scintillation Cocktail

-

96-well microplates

-

Cell harvester and filter mats (GF/B or GF/C)

-

Liquid scintillation counter

b. Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

c. Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_50_ value. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake inhibition assays measure the functional ability of a test compound to block the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

a. Materials and Reagents:

-

Synaptosomes: Prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex/hypothalamus for NET).

-

Radiolabeled Substrates:

-

For SERT: [³H]Serotonin (5-HT)

-

For NET: [³H]Norepinephrine (NE)

-

For DAT: [³H]Dopamine (DA)

-

-

Test Compound: Azaphen (Pipofezine) at various concentrations.

-

Uptake Buffer: Krebs-Ringer buffer (pH 7.4) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent substrate degradation.

-

Non-specific Uptake Control: A selective inhibitor for each transporter (as in the binding assay).

-

Scintillation Cocktail, 96-well plates, cell harvester, filter mats, and liquid scintillation counter.

b. Experimental Workflow:

Caption: Workflow for Synaptosomal Uptake Inhibition Assay.

c. Data Analysis: Specific uptake is determined by subtracting the radioactivity measured in the presence of a selective inhibitor from the total uptake. The IC_50_ value, which is the concentration of the test compound that inhibits 50% of the specific uptake, is then determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The interaction of Azaphen with monoamine transporters directly modulates synaptic neurotransmission. The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor.

Caption: Mechanism of Monoamine Reuptake Inhibition by Azaphen.

Conclusion

While specific in vitro quantitative data for Azaphen's interaction with monoamine transporters remains to be fully elucidated in the public domain, the established methodologies of radioligand binding and synaptosomal uptake assays provide a robust framework for its characterization. The protocols detailed in this guide offer a standardized approach for researchers to generate the necessary data to precisely define the pharmacological profile of Azaphen and similar compounds. Such data is essential for a deeper understanding of its therapeutic mechanisms and for the development of novel therapeutics targeting the monoamine transport system.

References

Neurochemical Profile of Pipofezine Dihydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine (brand names Azafen/Azaphen), a tricyclic antidepressant (TCA) developed in Russia, exerts its primary therapeutic effects through the potent inhibition of serotonin reuptake.[1][2][3][4] This guide provides a comprehensive overview of the neurochemical properties of Pipofezine dihydrochloride monohydrate, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key molecular pathways and experimental workflows. While Pipofezine has a long history of clinical use in certain regions, detailed quantitative data on its receptor binding profile and monoamine transporter inhibition selectivity are not extensively available in publicly accessible literature. This document consolidates the known information to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Pipofezine is structurally and pharmacologically classified as a tricyclic antidepressant.[2][3] Its principal mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][4] Like other TCAs, Pipofezine is presumed to interact with a range of other neuroreceptors, contributing to its overall pharmacological profile, including its sedative effects which suggest antihistamine activity.[1][2][3] However, it is reported to have weak anticholinergic activity and a lower cardiotoxicity profile compared to older TCAs.[3][5]

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Inhibition

| Transporter | Parameter | Value | Reference(s) |

| Serotonin Transporter (SERT) | % Inhibition | 65-70% at 50 µM | [5] |

| Norepinephrine Transporter (NET) | IC50 | Data not available | |

| Dopamine Transporter (DAT) | IC50 | Data not available |

Table 2: Receptor Binding Affinity

| Receptor | Parameter | Value | Reference(s) |

| Sigma-2 (σ2) | IC50 | 8.19 nM | [5] |

| Histamine H1 | Ki | Data not available (activity suggested) | [1][2][3] |

| Muscarinic Acetylcholine | Ki | Data not available (weak activity suggested) | [3][5] |

| Adrenergic (α1, α2) | Ki | Data not available (activity suggested) | [1] |

| Serotonin (5-HT1A, 5-HT2A, etc.) | Ki | Data not available | |

| Dopamine (D2, etc.) | Ki | Data not available |

Table 3: Other Neurochemical Interactions

| Target | Effect | Concentration | Reference(s) |

| GABA Uptake | Inhibition | 50 µM | [5] |

Key Signaling Pathways

As a potent serotonin reuptake inhibitor, Pipofezine is expected to modulate downstream signaling pathways critical to neuronal plasticity and mood regulation. The primary mechanism involves the enhancement of serotonergic signaling, which can lead to the activation of intracellular cascades involving cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF).

Figure 1: Postulated signaling cascade of Pipofezine.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the neurochemical profile of compounds like Pipofezine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to specific receptors.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the test compound (Pipofezine).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.

Figure 3: Workflow for a neurotransmitter reuptake assay.

Methodology:

-

Preparation of Synaptosomes/Cells: Synaptosomes (nerve terminals) are prepared from brain tissue, or cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are used.

-

Incubation: The synaptosomes or cells are pre-incubated with various concentrations of Pipofezine.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

-

Data Analysis: The concentration of Pipofezine that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal following drug administration.

Figure 4: Workflow for an in vivo microdialysis experiment.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., prefrontal cortex, hippocampus).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Baseline Measurement: Baseline levels of neurotransmitters are established by analyzing the dialysate samples collected before drug administration.

-

Drug Administration: Pipofezine is administered to the animal (e.g., intraperitoneally, orally).

-

Post-Drug Measurement: Dialysate samples are collected for a period of time after drug administration.

-

Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the dialysate is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

Pipofezine is a tricyclic antidepressant with a primary mechanism of action as a potent serotonin reuptake inhibitor. While its clinical efficacy is established, a detailed, publicly available quantitative profile of its interactions with a wide range of neuroreceptors and monoamine transporters is lacking. The sedative properties suggest histamine H1 receptor antagonism, and its classification as a TCA implies potential interactions with muscarinic and adrenergic receptors, though these are reported to be weak. Further research is warranted to fully elucidate the comprehensive neurochemical profile of Pipofezine, which would provide a more complete understanding of its therapeutic effects and side-effect profile. The experimental protocols and signaling pathways described herein provide a framework for such future investigations.

References

Azaphen's Interaction with Histamine and Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen (Pipofezine) is a tricyclic antidepressant primarily recognized for its potent inhibition of serotonin reuptake.[1][2][3][4][5] Clinical observations of sedative effects have led to the hypothesis that Azaphen possesses antihistaminic properties, while its classification as a tricyclic antidepressant suggests potential anticholinergic activity.[1][2][4][5] This technical guide provides an in-depth overview of the current understanding of Azaphen's effects on histamine and acetylcholine receptors. Due to the limited availability of specific quantitative binding data for Azaphen in publicly accessible literature, this document focuses on the qualitative evidence, general experimental protocols for assessing receptor binding, and the canonical signaling pathways associated with these receptors.

Introduction

Azaphen (Pipofezine) is a tricyclic antidepressant that has been in clinical use in some countries for several decades.[2][5] Its primary mechanism of action is the inhibition of the serotonin transporter, leading to increased synaptic levels of serotonin.[1][3] However, like many tricyclic antidepressants, Azaphen's pharmacological profile is likely broader, encompassing interactions with other neurotransmitter receptors. This guide explores its putative effects on histamine and acetylcholine receptors, which are often associated with the side-effect profiles of this drug class.

Quantitative Data on Receptor Binding Affinity

Despite a comprehensive review of the scientific literature, specific quantitative data (e.g., Ki or IC50 values) detailing the binding affinity of Azaphen (Pipofezine) for histamine and acetylcholine receptor subtypes could not be located. The sedative properties of Azaphen strongly suggest an antagonist interaction with histamine H1 receptors, a common characteristic of older generation antidepressants.[4] Similarly, anticholinergic effects are a hallmark of many tricyclic antidepressants, implying a potential interaction with muscarinic acetylcholine receptors. However, without quantitative data, the precise potency and selectivity of Azaphen at these receptors remain to be definitively characterized.

The following tables are presented as templates to be populated should such data become available through future research.

Table 1: Azaphen (Pipofezine) Binding Affinity for Histamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| H1 | [3H]pyrilamine | e.g., Human recombinant | Data not available | Data not available | |

| H2 | [3H]tiotidine | e.g., Human recombinant | Data not available | Data not available | |

| H3 | [3H]Nα-methylhistamine | e.g., Human recombinant | Data not available | Data not available | |

| H4 | [3H]histamine | e.g., Human recombinant | Data not available | Data not available |

Table 2: Azaphen (Pipofezine) Binding Affinity for Acetylcholine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| M1 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available | |

| M2 | [3H]AF-DX 384 | e.g., Human recombinant | Data not available | Data not available | |

| M3 | [3H]4-DAMPB | e.g., Human recombinant | Data not available | Data not available | |

| M4 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available | |

| M5 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for conducting radioligand binding assays to determine the affinity of a compound, such as Azaphen, for histamine and acetylcholine receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from standard methodologies for determining the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of Azaphen for the human histamine H1 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]pyrilamine (a selective H1 antagonist).

-

Non-specific Binding Control: Mianserin or another suitable H1 antagonist at a high concentration (e.g., 10 µM).

-

Test Compound: Azaphen (Pipofezine) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cultured cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]pyrilamine (typically at or near its Kd value).

-

Increasing concentrations of Azaphen (for competition curve) or buffer (for total binding) or a saturating concentration of mianserin (for non-specific binding).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Azaphen concentration. Determine the IC50 value (the concentration of Azaphen that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Acetylcholine Receptors

This protocol outlines a general method for assessing the binding of a test compound to muscarinic acetylcholine receptors.

Objective: To determine the inhibition constant (Ki) of Azaphen for a specific muscarinic receptor subtype (e.g., M1).

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic acetylcholine receptor subtype of interest (e.g., M1).

-

Radioligand: [3H]pirenzepine (for M1) or another subtype-selective radioligand.

-

Non-specific Binding Control: Atropine or another suitable muscarinic antagonist at a high concentration (e.g., 1 µM).

-

Test Compound: Azaphen (Pipofezine) at various concentrations.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: As described in section 3.1.

-

Assay Setup: Similar to the histamine receptor assay, combine assay buffer, a fixed concentration of the radioligand, varying concentrations of Azaphen (or controls), and the membrane preparation in a 96-well plate.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration as described previously.

-

Quantification: Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 and Ki values for Azaphen as described in the histamine receptor binding assay protocol.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and muscarinic acetylcholine receptors (M1/M3/M5 and M2/M4 subtypes).

Caption: Generalized G-protein coupled receptor (GPCR) signaling workflow.

Caption: Histamine H1 receptor signaling pathway.

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion

While the sedative and potential anticholinergic effects of Azaphen (Pipofezine) strongly suggest interactions with histamine H1 and muscarinic acetylcholine receptors, a definitive quantitative characterization of these interactions is lacking in the current scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the complete receptor binding profile of Azaphen. Such studies are crucial for a comprehensive understanding of its pharmacological effects and side-effect profile, and for guiding the development of novel antidepressants with improved selectivity. Further investigation is warranted to isolate and quantify the binding affinities of Azaphen at these and other CNS receptors.

References

- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pipofezine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pipofezine. Pipofezine, a tricyclic antidepressant, is analyzed using a C18 column with isocratic elution and UV detection. The described protocol provides a framework for the determination of Pipofezine in bulk drug substance and pharmaceutical formulations. The method is designed to be a starting point for full validation according to ICH guidelines.

Introduction

Pipofezine is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and precise quantification of Pipofezine is crucial for quality control during drug manufacturing and for pharmacokinetic studies in drug development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of Pipofezine.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Reagents:

-

Pipofezine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 25 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Pipofezine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Table 1: Chromatographic Conditions

Method Validation (Illustrative Parameters)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.

| Parameter | Typical Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0% for replicate injections. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |

| Accuracy | % Recovery between 98.0% and 102.0% at three different concentration levels. |

| Precision | Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |

| Specificity | No interference from placebo or degradation products at the retention time of the analyte. Peak purity should pass. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |

Table 2: Method Validation Parameters

Experimental Workflow

The overall workflow for the HPLC analysis of Pipofezine is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of Pipofezine.

Method Validation Logic

The logical relationship between the key steps of method validation is illustrated below.

Caption: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of Pipofezine. The method utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application. This includes demonstrating specificity, linearity, accuracy, precision, and robustness as per regulatory requirements.

In Vivo Experimental Protocol for Azaphen Dihydrochloride Monohydrate: Application Notes for Preclinical Antidepressant Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed in vivo experimental protocol for evaluating the antidepressant-like effects of Azaphen dihydrochloride monohydrate. Azaphen (also known as Pipofezine) is a tricyclic antidepressant that primarily acts as a serotonin reuptake inhibitor.[1][2][3] These application notes include a comprehensive protocol for the widely used Forced Swim Test (FST) in rats, a model sensitive to antidepressant activity. Additionally, this document outlines the known mechanism of action and provides a framework for assessing the compound's in vivo profile. Due to the limited availability of specific published pharmacokinetic and binding affinity data for Azaphen dihydrochloride monohydrate, generalized protocols and representative data are presented to guide researchers in their experimental design.

Introduction

Azaphen is a tricyclic antidepressant that has been in use for the treatment of depression.[2][3] Its primary pharmacological action is the inhibition of serotonin reuptake, which leads to an increase in the concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][2][3] Preclinical in vivo studies are essential to further characterize the antidepressant-like efficacy and pharmacological profile of Azaphen dihydrochloride monohydrate. The Forced Swim Test (Porsolt test) is a standard behavioral paradigm used to screen for antidepressant activity.[4] In this test, antidepressant compounds typically reduce the duration of immobility, a state considered to reflect behavioral despair.[4]

Data Presentation

Table 1: In Vivo Antidepressant-Like Activity of Azaphen in the Forced Swim Test

| Compound | Dose | Animal Model | Key Outcome Measure | Result | Reference |

| Azaphen (Pipofezine) | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |

| Paroxetine | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |

| Tianeptine | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |

Note: Specific dosage and quantitative immobility data from the cited study were not publicly available. Researchers should perform dose-response studies to determine the optimal dose.

Table 2: Pharmacokinetic Profile of Azaphen Dihydrochloride Monohydrate in Rats (Oral Administration)

| Parameter | Value | Units |

| Cmax | Data not available | ng/mL |

| Tmax | Data not available | h |

| AUC | Data not available | ng·h/mL |

| t1/2 | Data not available | h |

Mechanism of Action: Serotonin Reuptake Inhibition

Azaphen's mechanism of action is centered on the blockade of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Azaphen increases the extracellular concentration of serotonin, making more of the neurotransmitter available to bind to postsynaptic receptors. This enhanced serotonergic signaling is believed to be a key factor in its antidepressant effects.

Caption: Mechanism of action of Azaphen.

Experimental Protocols

In Vivo Antidepressant-Like Efficacy: Forced Swim Test (FST)

This protocol is a generalized procedure for the FST in rats, based on standard methodologies.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

House animals in groups of 4-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the start of the experiment.

2. Materials:

-

Azaphen dihydrochloride monohydrate.

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

-

Cylindrical swimming tanks (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording system and analysis software (optional, but recommended for unbiased scoring).

-

Towels for drying the animals.

3. Experimental Procedure:

Day 1: Pre-test Session (Habituation)

-

Gently place each rat individually into the swim tank for a 15-minute period.

-

After 15 minutes, remove the rat from the tank, dry it with a towel, and return it to its home cage.

-

This session is for habituation and is not scored for immobility.

Day 2: Test Session

-

Administer Azaphen dihydrochloride monohydrate or vehicle to the rats via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The timing of administration before the test should be based on the compound's expected pharmacokinetic profile (typically 30-60 minutes for i.p. administration).

-

At the designated time post-dosing, place each rat individually into the swim tank for a 5-minute test session.

-

Record the entire 5-minute session for each animal.

-

The primary measure is the duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

After the session, remove the rat, dry it, and return it to its home cage.

4. Data Analysis:

-

Score the duration of immobility for each rat. If using video recordings, a trained observer blind to the treatment groups should perform the scoring.

-

Compare the mean immobility time between the Azaphen-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

A significant reduction in immobility time in the Azaphen-treated groups compared to the control group is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test.

Conclusion

The in vivo experimental protocols outlined in this document provide a solid foundation for the preclinical evaluation of Azaphen dihydrochloride monohydrate's antidepressant-like properties. The Forced Swim Test is a robust and reliable method for initial screening. It is crucial for researchers to conduct thorough dose-response studies and, if possible, to perform pharmacokinetic analyses to correlate drug exposure with behavioral effects. The provided diagrams and tables serve as valuable tools for visualizing the experimental workflow, understanding the mechanism of action, and organizing the collected data. While there are gaps in the publicly available data for Azaphen, the methodologies described here will enable researchers to generate the necessary data to comprehensively characterize its in vivo profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]